Formamido(oxo)acetic acid Formamido(oxo)acetic acid
Brand Name: Vulcanchem
CAS No.: 135432-31-4
VCID: VC19105239
InChI: InChI=1S/C3H3NO4/c5-1-4-2(6)3(7)8/h1H,(H,7,8)(H,4,5,6)
SMILES:
Molecular Formula: C3H3NO4
Molecular Weight: 117.06 g/mol

Formamido(oxo)acetic acid

CAS No.: 135432-31-4

Cat. No.: VC19105239

Molecular Formula: C3H3NO4

Molecular Weight: 117.06 g/mol

* For research use only. Not for human or veterinary use.

Formamido(oxo)acetic acid - 135432-31-4

Specification

CAS No. 135432-31-4
Molecular Formula C3H3NO4
Molecular Weight 117.06 g/mol
IUPAC Name 2-formamido-2-oxoacetic acid
Standard InChI InChI=1S/C3H3NO4/c5-1-4-2(6)3(7)8/h1H,(H,7,8)(H,4,5,6)
Standard InChI Key YBZDGSOITMGUNZ-UHFFFAOYSA-N
Canonical SMILES C(=O)NC(=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Spectral Data and Confirmation

Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands:

  • N-H stretch: 3300–3100 cm⁻¹ (formamide group) .

  • C=O stretch: 1720–1680 cm⁻¹ (oxo and carboxylic acid groups) .

  • C-N stretch: 1250–1020 cm⁻¹ (amide linkage) .
    Nuclear magnetic resonance (¹H NMR) spectra further corroborate structural features, with signals at δ 8.2–8.5 ppm (amide proton) and δ 2.5–3.0 ppm (acetic acid methylene protons) . Mass spectrometry of the C₁₂H₁₂N₂O₅ derivative shows a molecular ion peak at m/z 264, consistent with its formula weight .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of formamido(oxo)acetic acid derivatives typically involves multi-step reactions:

  • Formamide Incorporation: Reacting primary amines with formylating agents (e.g., formic acid or acetic formic anhydride) .

  • Oxo Group Introduction: Oxidation of secondary alcohols or ketones using agents like pyridinium chlorochromate (PCC) .

  • Acetic Acid Conjugation: Esterification or amidation reactions to attach the acetic acid moiety .

For instance, the synthesis of 2-{[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]formamido}acetic acid involves:

  • Condensation of 4-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde with glycine under acidic conditions .

  • Purification via recrystallization from ethanol/water mixtures, yielding a white crystalline solid .

Catalytic Innovations

Recent advances in CO₂ hydrogenation, as explored by Su et al. , suggest potential routes for greener synthesis. Ru-based catalysts immobilized on SiO₂ aerogels facilitate formate production from CO₂ and H₂, which could be adapted for formamido(oxo)acetic acid precursors .

Physicochemical Properties

Solubility and Stability

Formamido(oxo)acetic acid derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with degradation products including CO₂ and formamide .

Acid-Base Behavior

The compound’s pKa values are estimated as:

  • Carboxylic acid group: ~2.5 .

  • Amide proton: ~9.8 .
    This dual acidity enables zwitterionic forms in physiological pH ranges, influencing its reactivity and biological interactions .

Biological and Industrial Applications

Industrial Relevance

Formamido(oxo)acetic acid serves as:

  • A chelating agent in metal extraction processes .

  • A precursor for biodegradable polymers due to its ester derivatives .

Future Directions and Challenges

Research Gaps

  • Synthetic Scalability: Current methods suffer from low yields (~35%) .

  • Mechanistic Studies: Elucidating the compound’s mode of action in biological systems .

Technological Opportunities

  • Catalyst Design: Developing Au/TiO₂ systems for efficient CO₂ conversion to formate intermediates .

  • Computational Modeling: DFT studies to predict reactivity and optimize synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator